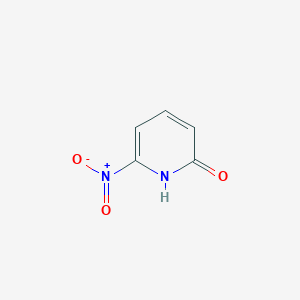

6-Nitropyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-5-3-1-2-4(6-5)7(9)10/h1-3H,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVDYCAYALHWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591360 | |

| Record name | 6-Nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213113-45-2 | |

| Record name | 6-Nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Nitropyridin-2-ol: Synthesis, Properties, and Applications

Foreword

In the landscape of modern medicinal chemistry and drug development, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds. The strategic functionalization of this core structure is a cornerstone of rational drug design. This guide focuses on a particularly valuable, yet often overlooked, derivative: 6-Nitropyridin-2-ol (CAS No. 213113-45-2). From the perspective of a senior application scientist, this document is not merely a recitation of facts. Instead, it serves as a comprehensive technical resource for researchers and drug development professionals, offering insights into the causality behind its synthesis, its critical physicochemical properties, and its versatile applications as a chemical building block. We will delve into its synthesis with the practicality of a process chemist, analyze its characteristics with the precision of an analytical scientist, and explore its potential with the foresight of a medicinal chemist.

Core Molecular and Physicochemical Properties

This compound is a nuanced molecule, not just in its application but in its very structure. Its properties are best understood by first acknowledging its existence in a tautomeric equilibrium.

Tautomerism: The Pyridinol-Pyridone Equilibrium

Like many 2-hydroxypyridines, this compound exists as two interconverting isomers: the aromatic alcohol form (this compound) and the lactam form (6-nitro-1H-pyridin-2-one). While the "-ol" name is common, extensive physical organic chemistry studies have shown that the equilibrium for 2-hydroxypyridine derivatives heavily favors the pyridone form in most solvents and in the solid state. The IUPAC name, 6-nitro-1H-pyridin-2-one, reflects this predominance.[1] This is a critical consideration for reaction planning, as the reactivity and hydrogen bonding capabilities of the pyridone tautomer differ significantly from its aromatic alcohol counterpart.

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Key Physicochemical Data

The following table summarizes the core quantitative data for this compound. It is important to note that while some properties like molecular weight are absolute, others like pKa are influenced by the tautomeric equilibrium and are best understood in the context of the predominant pyridone structure.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₂O₃ | [1][2] |

| Molecular Weight | 140.10 g/mol | [2][3] |

| CAS Number | 213113-45-2 | [1][2] |

| IUPAC Name | 6-nitro-1H-pyridin-2-one | [1] |

| Canonical SMILES | O=C1=CC=CC(O)=N1 | [1] |

| Appearance | Expected to be a crystalline solid | N/A |

| pKa | Not experimentally reported; pKa of parent 2-pyridone is ~11.65. The electron-withdrawing nitro group is expected to decrease this value, making it more acidic. | [4] |

| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, Methanol) and low solubility in water and nonpolar solvents. | N/A |

Synthesis and Purification: A Practical Approach

The synthesis of nitropyridine derivatives is a well-established field, yet efficiency, safety, and scalability are paramount in a drug development setting. While several routes exist, such as the direct nitration of 2-hydroxypyridine, a highly effective "one-pot" method starting from the inexpensive and readily available 2-aminopyridine is often preferred. This approach avoids the need to isolate the nitrated intermediate before converting the amino group, streamlining the workflow.

Recommended Synthetic Workflow: One-Pot Nitration-Diazotization

This protocol is adapted from established methodologies for the synthesis of hydroxypyridines from aminopyridines. The logic behind this one-pot process is the strategic manipulation of pH and temperature to control two distinct reaction stages in a single vessel, thereby minimizing handling and potential yield loss.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 6-Nitropyridin-2-ol from 2-amino-6-nitropyridine

Abstract

This document provides a comprehensive guide for the synthesis of 6-Nitropyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery programs. The protocol details a robust and reproducible method for the conversion of 2-amino-6-nitropyridine to this compound via a two-step, one-pot diazotization and subsequent hydrolysis reaction. This application note is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, critical safety considerations, and data interpretation guidelines to ensure successful synthesis.

Introduction and Significance

This compound, and its tautomeric form 6-nitro-1H-pyridin-2-one, is a key intermediate in the synthesis of a wide array of pharmacologically active compounds. The presence of the nitro group and the hydroxyl functionality on the pyridine ring allows for diverse subsequent chemical modifications, making it a versatile scaffold for library synthesis and lead optimization. This protocol addresses the need for a reliable synthesis route starting from the readily available precursor, 2-amino-6-nitropyridine. The described method leverages the classical Sandmeyer-type reaction, which involves the transformation of an aromatic amino group into a diazonium salt, followed by its displacement.

Reaction Principle and Mechanism

The conversion of 2-amino-6-nitropyridine to this compound is achieved through a two-stage process occurring in a single reaction vessel.

Stage 1: Diazotization The first stage is the diazotization of the primary aromatic amine. This reaction is typically conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. Nitrous acid (HONO), which is unstable, is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2] The strong acid protonates the nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[3] The lone pair of electrons on the nitrogen atom of the amino group of 2-amino-6-nitropyridine then attacks the nitrosonium ion.[3][4] A series of proton transfers and the elimination of a water molecule lead to the formation of the 6-nitro-2-pyridinediazonium cation.[3][4]

Stage 2: Hydrolysis The diazonium group (-N₂⁺) is an exceptionally good leaving group due to the high stability of the nitrogen molecule (N₂) that is formed upon its departure.[4] In the second stage, the reaction mixture is carefully heated. The increased thermal energy facilitates the nucleophilic attack of water on the carbon atom bearing the diazonium group, leading to the displacement of dinitrogen gas and the formation of the desired this compound.[5][6]

The overall transformation is depicted below:

Overall Reaction Scheme: 2-amino-6-nitropyridine → [6-nitro-2-pyridinediazonium salt] → this compound

Safety and Hazard Management

CRITICAL WARNING: Diazonium salts, particularly in their solid, dry state, are notoriously unstable and can be violently explosive upon shock, friction, or heat.[7][8] This protocol is designed to use the diazonium salt in situ without isolation.

-

Temperature Control: Strict adherence to the 0–5 °C temperature range during diazotization is critical to prevent premature decomposition of the diazonium salt and minimize the formation of hazardous side products.[8]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves. The entire procedure must be conducted within a certified chemical fume hood. A blast shield is highly recommended.

-

Reagent Handling: Concentrated acids are corrosive and should be handled with extreme care. Sodium nitrite is an oxidizer and is toxic if ingested.

-

Gas Evolution: The hydrolysis step involves the vigorous evolution of nitrogen gas. Ensure the reaction vessel is not sealed and has an adequate vent to the fume hood exhaust.[8]

-

Quenching: At the end of the reaction, it is good practice to quench any residual nitrous acid by adding a small amount of sulfamic acid or urea until the solution no longer gives a positive test on starch-iodide paper.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 2-amino-6-nitropyridine | >98% | TCI, Sigma-Aldrich |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade (95-98%) | Fisher Scientific |

| Sodium Nitrite (NaNO₂) | ACS Reagent, >97% | Sigma-Aldrich |

| Deionized Water (H₂O) | Type II or better | - |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore |

| Ice | - | - |

| Starch-Iodide Paper | - | Whatman |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer (-10 to 100 °C)

-

Ice-salt bath

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Preparation of the Amine Salt Solution:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, carefully add 50 mL of deionized water.

-

Place the flask in an ice-water bath and slowly add 15 mL of concentrated sulfuric acid with continuous stirring. Caution: This is a highly exothermic process.

-

Once the acid solution has cooled to below 20 °C, add 7.0 g (50.3 mmol) of 2-amino-6-nitropyridine in small portions to maintain the temperature below 30 °C. Stir until a clear, homogeneous solution is obtained.

-

Cool the resulting solution to 0–5 °C using an ice-salt bath.

-

-

Diazotization:

-

In a separate beaker, prepare the nitrite solution by dissolving 3.8 g (55.1 mmol, 1.1 equivalents) of sodium nitrite in 20 mL of deionized water and cool it in an ice bath.

-

Transfer the cold nitrite solution to a dropping funnel.

-

Add the sodium nitrite solution dropwise to the stirred amine salt solution over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes.

-

(Optional but recommended) Check for a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (immediate blue-black color) indicates the completion of diazotization. If the test is negative, add a small amount of additional nitrite solution until a positive test is observed.

-

-

Hydrolysis of the Diazonium Salt:

-

Remove the ice-salt bath and replace it with a heating mantle.

-

Slowly and carefully heat the reaction mixture to 60–70 °C.[9] You will observe the evolution of nitrogen gas. Ensure adequate ventilation.

-

Maintain the temperature at 60–70 °C for 1-2 hours, or until the gas evolution ceases. The solution will typically darken during this process.

-

-

Work-up and Product Isolation:

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Transfer the cooled mixture to a 500 mL separatory funnel.

-

Extract the aqueous solution with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash them with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude solid product.

-

The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield a pale yellow solid.

-

Data and Visualization

Summary of Critical Parameters

| Parameter | Recommended Value / Condition | Rationale |

| Starting Material | 2-amino-6-nitropyridine (1.0 eq.) | The primary amine precursor for diazotization. |

| Acid Medium | Sulfuric Acid in Water | Provides the acidic environment for in situ nitrous acid generation. |

| Nitrosating Agent | Sodium Nitrite (1.1 eq.) | Source of the nitrosonium ion for the diazotization reaction.[1] |

| Diazotization Temp. | 0–5 °C | Ensures stability of the diazonium salt intermediate and prevents side reactions.[2][7] |

| Hydrolysis Temp. | 60–70 °C | Provides sufficient energy for the displacement of N₂ by H₂O.[9] |

| Expected Yield | 60–75% (after purification) | Typical yield for this type of transformation. |

| Appearance | Pale yellow crystalline solid | Physical characteristic of the pure product.[10] |

| Purity Analysis | ¹H NMR, ¹³C NMR, LC-MS | Standard methods for confirming structure and purity. |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- CN102020606A - Synthesis method for nitropyridine compounds.

-

Diazotization Reaction Mechanism. Unacademy. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

- WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

Diazotization of Amines. Chemistry LibreTexts. [Link]

-

Diazotization Reaction Mechanism. BYJU'S. [Link]

-

Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]

-

Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

-

Reactive Chemical Hazards of Diazonium Salts. ScienceDirect. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Basic Principles, Methods and Application of Diazotization Titration. Pharmaguideline. [Link]

Sources

- 1. Diazotisation [organic-chemistry.org]

- 2. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

Application Note: Controlling Regioselectivity in the Alkylation of 6-Nitro-2-Pyridone

Executive Summary & Mechanistic Insight[1][2][3][4]

The alkylation of 6-nitro-2-pyridone (and its tautomer 6-nitro-2-hydroxypyridine) represents a classic yet challenging problem in heterocyclic chemistry. The molecule is an ambident nucleophile , possessing two reactive centers: the nitrogen atom (N1) and the oxygen atom (O2).[1]

While standard 2-pyridones favor N-alkylation under thermodynamic control, the 6-nitro substituent fundamentally alters this landscape through two mechanisms:

-

Steric Hindrance (The Peri-Effect): The bulky nitro group at position 6 is ortho to the nitrogen. This creates significant steric clash for incoming electrophiles at the N1 position, kinetically disfavoring N-alkylation.

-

Electronic Deactivation: The strong electron-withdrawing nature of the nitro group reduces the nucleophilicity of the nitrogen lone pair more than it affects the oxygen, shifting the preference toward O-alkylation.

Therefore, achieving selective N-alkylation of 6-nitro-2-pyridone requires overcoming these inherent biases, whereas O-alkylation is often the default outcome unless specific protocols are employed.

Mechanistic Pathway & Decision Tree

The following diagram illustrates the divergent pathways based on catalyst and solvent selection.

Figure 1: Regiodivergent alkylation pathways. The 6-nitro group sterically hinders Path B, making Path A the kinetically dominant route.

Protocol A: Selective O-Alkylation (The Silver Route)

This protocol utilizes the "Silver Salt Rule," where silver cations coordinate to the nitrogen lone pair or the leaving group halide, blocking the N-site and facilitating attack by the oxygen. This is the most reliable method for 6-substituted pyridones.

Materials

-

Substrate: 6-Nitro-2-pyridone (1.0 eq)

-

Base/Promoter: Silver Carbonate (

) (0.6 - 1.0 eq) -

Electrophile: Alkyl Halide (e.g., MeI, EtBr, BnBr) (1.2 - 1.5 eq)

-

Solvent: Toluene or Benzene (Non-polar solvents are critical to suppress ionic dissociation).

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 6-nitro-2-pyridone (1.0 mmol) in anhydrous Toluene (10 mL).

-

Activation: Add Silver Carbonate (

, 0.6 mmol) in one portion. The reaction mixture must be protected from light (wrap flask in aluminum foil) as silver salts are photosensitive. -

Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise.

-

Reaction: Heat the mixture to reflux (

) for 4–12 hours. Monitor by TLC (the O-alkylated product is usually less polar than the N-alkylated isomer). -

Workup:

-

Cool to room temperature.

-

Filter the mixture through a pad of Celite to remove silver salts (AgI/AgBr precipitates).

-

Wash the Celite pad with Ethyl Acetate.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue is typically high purity. If necessary, purify via flash column chromatography (Hexanes/EtOAc).

Expected Yield: 85–95% Selectivity: >95:5 (O:N)[2]

Protocol B: Selective N-Alkylation (The Alkali Route)

Achieving N-alkylation with the 6-nitro group is difficult. To maximize success, we must use a "naked" anion in a polar aprotic solvent to encourage the thermodynamic preference for the N-C bond, despite the steric penalty.

Critical Note: Even under optimized conditions, 10–20% O-alkylation is common due to the 6-nitro effect. Chromatographic separation is almost always required.

Materials

-

Substrate: 6-Nitro-2-pyridone (1.0 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion) (1.1 eq) OR Cesium Carbonate (

) (1.5 eq). -

Electrophile: Alkyl Iodide (highly reactive electrophiles are preferred to overcome sterics) (1.2 eq).

-

Solvent: Anhydrous DMF or DMSO (Polar aprotic).

Step-by-Step Methodology

-

Deprotonation:

-

In a flame-dried flask under Argon/Nitrogen, suspend NaH (1.1 mmol) in anhydrous DMF (5 mL) at

. -

Slowly add a solution of 6-nitro-2-pyridone (1.0 mmol) in DMF (2 mL).

-

Stir at

for 30 minutes until hydrogen evolution ceases. The solution should turn clear or deeply colored (anion formation).

-

-

Alkylation:

-

Add the Alkyl Iodide (1.2 mmol) dropwise at

. -

Allow the reaction to warm to room temperature slowly.

-

Optimization: If the electrophile is bulky (e.g., isopropyl), heating to

may be required, but this increases O-alkylation risk.

-

-

Quenching: Stir for 12–16 hours. Quench carefully with water.

-

Workup:

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with water and brine (critical to remove DMF).

-

Dry over

and concentrate.

-

-

Purification: Flash chromatography is mandatory .

-

Stationary Phase: Silica Gel.

-

Eluent: N-alkyl products are typically more polar than O-alkyl products. Start with 10% EtOAc/Hexane and ramp to 50% EtOAc/Hexane.

-

Expected Yield: 50–70% (N-isomer) Selectivity: Typically 70:30 to 80:20 (N:O)

Analytical Differentiation

Distinguishing the two isomers is critical. Do not rely solely on TLC.

| Feature | N-Alkyl Isomer (1-alkyl-6-nitro-2-pyridone) | O-Alkyl Isomer (2-alkoxy-6-nitropyridine) |

| IR Spectroscopy | Strong Carbonyl stretch ( | Absent Carbonyl stretch. Aromatic bands dominate. |

| ¹H NMR (Methyl) | ||

| ¹³C NMR | Carbonyl carbon ( | |

| Coupling (HMBC) | Alkyl protons correlate to Carbonyl Carbon and C6. | Alkyl protons correlate to C2 only. |

Alternative Protocol: The Mitsunobu Reaction (O-Selective)

For complex alkyl groups (e.g., secondary alcohols) where SN2 displacement is difficult, the Mitsunobu reaction is a powerful alternative that exclusively yields the O-alkylated product for pyridones.

-

Reagents:

, DIAD (Diisopropyl azodicarboxylate), Alcohol (R-OH).[3] -

Solvent: THF.

-

Mechanism: The phosphine activates the alcohol, and the pyridone acts as the nucleophile attacking via Oxygen.

-

Advantage: Mild conditions, high O-selectivity.[4]

References

-

Regioselective O-alkylation of 2-pyridones

-

General Ambident Reactivity of Pyridones

- Title: Alkylations of Heterocyclic Ambident Anions II.

- Source:J. Org. Chem. (Classic mechanistic study on Ag vs Alkali salts).

-

URL:[Link]

-

Cesium Carbonate Mediated Alkylation

-

Mitsunobu Reaction on Pyridones

- Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.

- Source:Tetrahedron Letters.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Navigating the Challenges of Palladium-Catalyzed Cross-Coupling with 6-Nitropyridin-2-ol

Introduction: The Dichotomy of 6-Nitropyridin-2-ol in Synthesis

The substituted pyridine framework is a cornerstone of modern medicinal chemistry and materials science, lending unique electronic and structural properties to a vast array of functional molecules. Within this class, this compound presents a particularly intriguing yet challenging substrate. Its bifunctional nature—a nucleophilic hydroxyl group and an electron-deficient, nitro-substituted ring—offers rich potential for derivatization. However, these same features create significant hurdles in palladium-catalyzed cross-coupling, one of the most powerful and versatile tools for C-C and C-heteroatom bond formation.[1][2]

This guide provides an in-depth analysis of the challenges inherent in using this compound and its derivatives in palladium-catalyzed reactions. We will dissect the mechanistic pitfalls and offer field-proven protocols designed to navigate these complexities, enabling researchers to successfully incorporate this valuable scaffold into their synthetic programs.

The Palladium Catalytic Cycle: A Mechanistic Framework

At its core, most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[3] Understanding this cycle is fundamental to troubleshooting and optimizing reactions involving challenging substrates.

The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic partner, forming a Pd(II) complex.

-

Transmetalation: A nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) exchanges its organic group with the halide on the Pd(II) center.[4]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired new bond and regenerating the active Pd(0) catalyst.[5]

Figure 1: Generalized Palladium Cross-Coupling Catalytic Cycle.

Key Scientific Challenges with this compound

The successful application of cross-coupling methodologies to this compound requires a nuanced understanding of its inherent chemical liabilities.

The "2-Pyridyl Problem": Catalyst Inhibition

The nitrogen atom at the 1-position of the pyridine ring is notoriously problematic in cross-coupling chemistry.[6] Its lone pair of electrons can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit or completely shut down catalysis.[7] This is particularly pronounced with 2-substituted pyridines, where the proximity of the substituent and the nitrogen creates a chelating effect that can sequester the catalyst.[8][9] The use of sterically bulky, electron-rich ligands is a primary strategy to mitigate this issue, as they can discourage pyridine binding and promote the desired catalytic steps.[10]

The Nitro Group: An Electronic and Redox Dilemma

The nitro group (-NO₂) introduces two significant complications:

-

Strong Electron-Withdrawing Nature: As a powerful deactivating group, the nitro substituent reduces the electron density of the pyridine ring.[11][12] While this can make the C-X bond more susceptible to oxidative addition, it can also hinder subsequent steps in the catalytic cycle.

-

Redox Sensitivity: The nitro group is susceptible to reduction under typical cross-coupling conditions. Phosphine ligands, which are essential components of many catalyst systems, can act as reducing agents, converting the nitro group to nitroso or other species.[13] This not only consumes the ligand but can also lead to catalyst deactivation and the formation of undesired byproducts.[13][14] This necessitates careful selection of ligands that are less prone to oxidation or the use of alternative catalyst systems.

The Hydroxyl Group: Tautomerism and Reactivity

The 2-ol substituent exists in a tautomeric equilibrium with its corresponding pyridone form. This equilibrium can be influenced by the solvent, pH, and temperature of the reaction. The acidic proton of the hydroxyl group can react with the strong bases often required for cross-coupling, particularly in Suzuki reactions, potentially complicating the reaction stoichiometry and affecting the solubility of the substrate. For many cross-coupling reactions, it is often necessary to first convert the hydroxyl group into a more suitable leaving group, such as a triflate (-OTf) or nonaflate (-ONf), which are excellent electrophilic partners for oxidative addition.

Application Protocols: Suzuki-Miyaura and Buchwald-Hartwig Couplings

To address the aforementioned challenges, we present detailed protocols for two of the most common and powerful cross-coupling reactions. The key to success lies in the judicious choice of catalyst, ligand, base, and solvent to create a self-validating system that favors the desired reaction pathway.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for forming biaryl structures.[15][16] This protocol assumes the starting material is 2-chloro-6-nitropyridine , a common and stable precursor.

General Reaction Scheme: (Illustrative scheme)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-chloro-6-nitropyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (see Table 1).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio).

-

Catalyst/Ligand Premixing (Optional but Recommended): In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (see Table 1) in a small amount of the reaction solvent for 15-20 minutes. This allows for the formation of the active catalytic species.

-

Initiation: Add the catalyst/ligand pre-mixture to the Schlenk flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Reaction Conditions

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) | Hypothetical Yield (%) | Rationale / Causality |

| 1 | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | 100 | 20-40% | Standard, often less effective for challenging substrates due to catalyst inhibition and slow reductive elimination. |

| 2 | Pd₂(dba)₃ (2.5%) | SPhos (6%) | K₃PO₄ (2.5) | 100 | 75-90% | SPhos is a bulky, electron-rich Buchwald ligand that accelerates reductive elimination and resists pyridine coordination.[10] K₃PO₄ is a moderately strong base suitable for many boronic acids. |

| 3 | Pd(OAc)₂ (3%) | XPhos (7%) | Cs₂CO₃ (2.5) | 90 | 70-85% | XPhos provides high steric bulk. Cesium carbonate is a strong base that can be effective for less reactive boronic acids. |

Table 1: Representative conditions for the Suzuki-Miyaura coupling of 2-chloro-6-nitropyridine.

Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds.[17][18] This protocol is also designed for 2-chloro-6-nitropyridine .

General Reaction Scheme: (Illustrative scheme)

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under a strict argon atmosphere, add 2-chloro-6-nitropyridine (1.0 equiv), the desired amine (1.1-1.3 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv), the palladium precatalyst, and the ligand to a dry reaction vessel.

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via flash chromatography.

Key Considerations for Buchwald-Hartwig Amination:

-

Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[19]

-

Ligand Choice: The choice of ligand is paramount. Sterically hindered biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often required to facilitate the challenging C-N reductive elimination and prevent catalyst decomposition.[19]

-

Inert Atmosphere: The catalyst system, particularly the Pd(0) species and the phosphine ligands, is highly sensitive to oxygen. Maintaining a rigorously inert atmosphere is essential for reproducibility and high yields.

Conclusion and Future Outlook

While this compound and its derivatives present a formidable challenge for palladium-catalyzed cross-coupling, a rational, mechanism-based approach to experimental design can lead to successful outcomes. By understanding the root causes of catalyst inhibition and side reactions—namely the pyridine nitrogen, the redox-active nitro group, and the reactive hydroxyl function—researchers can select appropriate starting materials, catalysts, and conditions. The use of modern, sterically demanding phosphine ligands is often the key to overcoming the inherent difficulties of this substrate class. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals aiming to harness the synthetic potential of this valuable heterocyclic building block.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyridin-3-amine.

-

Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Retrieved from [Link]

-

Fairlamb, I. J. S., et al. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. Retrieved from [Link]

-

Ciancaleoni, G. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]

-

Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

-

Semantic Scholar. (2009, October 1). Palladium-Catalyzed Cross-Coupling Reactions of 2-Pyridylborates with Air-Stable HASPO Preligands. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, April 30). Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). YouTube. Retrieved from [Link]

-

Newman, S. G., & Willis, M. C. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]

-

Ghaffari, B., et al. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Dander, J. E., & Garg, N. K. (2020, August 6). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 7.4: Activation and Deactivation. Retrieved from [Link]

-

Kinzel, T., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Chemical Science. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]

-

Pearson. (2024, September 23). EAS Reactions of Pyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubMed. (2017, October 16). Buchwald-Hartwig Amination of Nitroarenes. Retrieved from [Link]

Sources

- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Reduction of 6-Nitropyridin-2-ol to 6-Aminopyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the chemical reduction of 6-nitropyridin-2-ol to the versatile synthetic intermediate, 6-aminopyridin-2-ol. This transformation is a critical step in the synthesis of a variety of pharmacologically active molecules. This document provides an in-depth analysis of the reaction mechanism, a comparative overview of common reduction protocols, and detailed, step-by-step procedures for laboratory execution. The protocols have been designed to be self-validating and are supported by scientific literature to ensure reliability and reproducibility. Safety precautions and characterization data for the final product are also discussed.

Introduction

6-Aminopyridin-2-ol is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of heterocyclic compounds with diverse biological activities. The pyridine ring is a common scaffold in many approved drugs, and the presence of both an amino and a hydroxyl group on the pyridin-2-one core of 6-aminopyridin-2-ol allows for versatile downstream functionalization. This dual functionality makes it an attractive starting material for the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.

The synthesis of 6-aminopyridin-2-ol is most commonly achieved through the reduction of its nitro precursor, this compound. The choice of reducing agent and reaction conditions is critical to achieving high yields and purity while minimizing side reactions. This application note will explore three widely used and effective methods for this transformation:

-

Catalytic Hydrogenation: A clean and efficient method utilizing a palladium on carbon (Pd/C) catalyst and hydrogen gas.

-

Reduction with Iron in Acetic Acid: A classical and cost-effective method suitable for large-scale synthesis.

-

Reduction with Sodium Dithionite: A convenient method that proceeds under mild conditions and avoids the use of heavy metals or high-pressure equipment.

Reaction Mechanism

The reduction of an aromatic nitro group to an amine is a six-electron process. While the exact mechanism can vary depending on the reducing agent and reaction conditions, a generally accepted pathway involves the sequential formation of nitroso and hydroxylamino intermediates.

Figure 1: General mechanism for the reduction of a nitro group to an amine.

In this process, the nitro group is progressively reduced, with the nitroso and hydroxylamino species being transient intermediates that are further reduced to the final amine product.

Comparative Overview of Reduction Protocols

The choice of reduction protocol depends on several factors, including the scale of the reaction, available equipment, and the presence of other functional groups in the molecule. The following table provides a summary of the key features of the three protocols detailed in this guide.

| Feature | Catalytic Hydrogenation (Pd/C) | Iron in Acetic Acid | Sodium Dithionite |

| Reagents | H₂, Pd/C | Fe powder, Acetic Acid | Na₂S₂O₄ |

| Conditions | Room temperature to mild heating, H₂ pressure | Reflux temperature | Room temperature to mild heating |

| Advantages | High yield, clean reaction, easy product isolation | Cost-effective, suitable for large scale | Mild conditions, no special equipment |

| Disadvantages | Requires specialized hydrogenation equipment, catalyst can be pyrophoric | Requires acidic conditions, work-up can be tedious | Can require large excess of reagent, potential for sulfur byproducts |

| Typical Yield | >90% | 80-90% | 70-85% |

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and 6-aminopyridin-2-ol should be handled with care, avoiding inhalation and skin contact.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency and clean reaction profile.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C), 50% wet with water

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a solution of this compound (1.0 eq) in methanol (10-20 mL per gram of substrate), carefully add 10% Pd/C (5-10 mol%).

-

Secure the flask to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as per equipment specifications) and begin vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 6-aminopyridin-2-ol.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Figure 2: Workflow for catalytic hydrogenation.

Protocol 2: Reduction with Iron Powder in Acetic Acid

This classic method is robust and economical, making it suitable for larger-scale preparations.

Materials:

-

This compound

-

Iron powder (<100 mesh)

-

Glacial acetic acid

-

Water

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Brine

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of glacial acetic acid and water (e.g., a 1:1 to 5:1 ratio, 10-20 mL per gram of substrate).

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate or a concentrated solution of sodium hydroxide until the pH is ~8-9. Be cautious as this will generate gas.

-

Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate or dichloromethane.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

Purify by column chromatography on silica gel or by recrystallization.

Figure 3: Workflow for reduction with iron in acetic acid.

Protocol 3: Reduction with Sodium Dithionite (Sodium Hydrosulfite)

This method offers a mild alternative, avoiding harsh acidic or basic conditions during the reaction.

Materials:

-

This compound

-

Sodium dithionite (Na₂S₂O₄)

-

Ammonium hydroxide (NH₄OH) solution (optional)

-

Water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Brine

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of water and a co-solvent like methanol or THF (10-20 mL per gram of substrate). A small amount of ammonium hydroxide can be added to aid dissolution.

-

To this solution, add sodium dithionite (3.0-5.0 eq) portion-wise at room temperature. The reaction is often exothermic.

-

Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete, as monitored by TLC or LC-MS (typically 1-3 hours).

-

Cool the reaction mixture to room temperature and extract with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Figure 4: Workflow for reduction with sodium dithionite.

Characterization of 6-Aminopyridin-2-ol

The successful synthesis of 6-aminopyridin-2-ol can be confirmed by various analytical techniques.

-

Appearance: Off-white to light brown solid.

-

Melting Point: Literature values should be consulted for comparison.

-

TLC/LC-MS: A single spot on the TLC plate and a mass spectrum corresponding to the molecular weight of the product (110.11 g/mol ) are indicative of a successful reaction.

-

NMR Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the amine protons. The exact chemical shifts will be dependent on the solvent used. Based on similar structures, the aromatic protons would appear in the range of 6.0-7.5 ppm, and the amine protons as a broad singlet.

-

¹³C NMR: The spectrum will show five distinct signals for the carbon atoms of the pyridine ring.

-

Conclusion

The reduction of this compound to 6-aminopyridin-2-ol is a fundamental transformation in the synthesis of many important pharmaceutical compounds. This application note has provided a detailed overview of three reliable and effective protocols for this reaction. The choice of method will depend on the specific requirements of the researcher, including scale, available resources, and desired purity. By following the detailed procedures and safety guidelines outlined in this document, researchers can confidently and efficiently synthesize this valuable building block for their drug discovery and development programs.

References

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]

-

Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. (n.d.). ResearchGate. [Link]

-

Sodium Hydrosulfite, Sodium Dithionite. (n.d.). Organic Chemistry Portal. [Link]

-

6-aminopyridin-2-ol. (n.d.). NIST Chemistry WebBook. [Link]

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). ChemRxiv. [Link]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 6-Nitropyridin-2-ol

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the purification of 6-Nitropyridin-2-ol via recrystallization. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize this critical purification technique effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during the recrystallization of this compound. The question-and-answer format is designed to help you quickly diagnose and resolve experimental hurdles.

Question 1: My this compound "oiled out" during cooling instead of forming crystals. What happened and how do I fix it?

Answer: "Oiling out" occurs when the dissolved solute comes out of the supersaturated solution at a temperature above its melting point, forming an impure liquid phase instead of a solid crystal lattice.[1][2] This is a common issue with organic compounds, particularly when the solution is too concentrated or cools too rapidly.

-

Causality: The high concentration of the solute significantly depresses the freezing point of the solvent, and the saturation point is reached while the solution temperature is still higher than the melting point of your compound. The presence of impurities can also contribute to this phenomenon.

-

Immediate Corrective Actions:

-

Re-heat the solution until the oil completely redissolves.[3]

-

Add a small amount (e.g., 5-10% of the total volume) of additional hot solvent. This decreases the saturation temperature of the solution.[3]

-

Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal formation.[3]

-

Vigorous stirring as the oil begins to form again can sometimes break it into tiny beads that may act as nuclei for crystallization.[1]

-

Question 2: I've completed the recrystallization, but my yield is very low. What are the likely causes and how can I improve recovery?

Answer: A low yield is a frequent problem in recrystallization and can be attributed to several factors throughout the process.[4][5]

-

Causality & Solutions:

-

Excess Solvent: Using too much solvent is the most common cause of low recovery. The compound will remain in the "mother liquor" even after cooling because the solution never reached saturation.[4][6] To rectify this, you can carefully evaporate some of the solvent to re-concentrate the solution and attempt the cooling process again.[5] The key is to use the minimum amount of boiling solvent necessary to fully dissolve the crude product.[4]

-

Premature Crystallization: If the compound crystallizes in the funnel during a hot gravity filtration step, significant product loss can occur.[2] To prevent this, use a pre-heated funnel and flask, and add a slight excess of hot solvent before filtering. This excess can be boiled off before the final cooling step.

-

Incomplete Cooling: Ensure you have allowed sufficient time for the solution to cool, first to room temperature and then in an ice-water bath, to maximize precipitation.[6]

-

Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product, leading to loss.[4] Always use a minimal amount of ice-cold solvent for washing.

-

Question 3: No crystals have formed, even after the solution has cooled completely in an ice bath. What should I do?

Answer: This is likely a case of supersaturation, where the concentration of this compound in the solution is higher than its normal saturation point, but crystallization has not been initiated.[2][4]

-

Causality & Induction Methods:

-

Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site to begin. A very clean flask and highly pure solution can sometimes lead to supersaturation.

-

Induce Crystallization:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the level of the solution.[2][3] The microscopic scratches on the glass provide a rough surface that can serve as a nucleation point for crystal growth.

-

Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" provides a template for further crystal lattice formation.[6]

-

Flash Freezing: In some cases, briefly cooling a small portion of the solution in a dry ice/acetone bath to freeze it, then allowing it to thaw and return to the main solution can introduce the necessary nuclei.

-

-

Question 4: My final product is still colored, even after recrystallization. How can I remove colored impurities?

Answer: Persistent color indicates the presence of highly soluble, colored impurities that were not effectively removed.

-

Causality & Solution:

-

Polar Impurities: Colored impurities in nitroaromatic compounds are often polar and may have solubility characteristics similar to the product itself.

-

Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing large, colored impurity molecules from a solution.[7]

-

After dissolving your crude this compound in the hot solvent, remove the flask from the heat source.

-

Add a very small amount of activated charcoal (a spatula tip is often sufficient). Using too much can adsorb your product and reduce the yield.[5]

-

Bring the solution back to a boil for a few minutes to allow for adsorption.[7]

-

Perform a hot gravity filtration to remove the charcoal before setting the solution aside to cool.[7]

-

-

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions regarding the recrystallization of this compound.

Question 1: What is the best solvent for recrystallizing this compound?

Answer: The ideal solvent is one in which this compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[8][9] Given the polar nature of the molecule, due to the hydroxyl (-OH) and nitro (-NO2) functional groups, polar solvents are the best starting point.[3] Alcohols like ethanol or methanol, or a mixed solvent system such as ethanol/water, are often excellent choices for polar aromatic compounds.[3][6] A preliminary solvent screen with small amounts of your crude product is the most reliable way to determine the optimal solvent.[10]

Question 2: How does the polarity of this compound influence solvent choice?

Answer: The principle of "like dissolves like" is central to solvent selection.[1][10] this compound is a polar molecule. Therefore, polar solvents (e.g., water, ethanol, acetone) will dissolve it more effectively than non-polar solvents (e.g., hexane, toluene). The goal is to find a solvent where this solubility is highly dependent on temperature. A solvent that dissolves the compound too well at room temperature is unsuitable, as is a solvent that fails to dissolve it even when boiling.[6]

Table 1: Predicted Solvent Suitability for this compound Recrystallization

Based on chemical principles ("like dissolves like") for polar nitroaromatic compounds.

| Solvent | Polarity | Boiling Point (°C) | Predicted Suitability | Rationale |

| Water | High | 100 | Potentially Good (likely in a mixed system) | High polarity matches the solute. The high boiling point provides a large temperature gradient for crystallization.[6] May be too polar, requiring a co-solvent. |

| Ethanol | High | 78 | Very Good | A polar protic solvent that is often effective for nitroaromatic compounds.[3] Its volatility makes it easy to remove from the final product. |

| Methanol | High | 65 | Good | Similar to ethanol but with a lower boiling point, which may result in a smaller recovery window. |

| Acetone | Medium-High | 56 | Fair | A polar aprotic solvent. Its low boiling point can sometimes make it less ideal for achieving a large yield difference upon cooling.[10] |

| Ethyl Acetate | Medium | 77 | Fair to Poor | May be a good co-solvent in a mixed system but might be insufficiently polar on its own.[11] |

| Hexane | Low | 69 | Unsuitable | A non-polar solvent that is unlikely to dissolve the polar this compound, even when hot. |

Question 3: When should I use a mixed-solvent system?

Answer: A mixed-solvent system is employed when no single solvent has the ideal solubility properties.[3][12] This is typically the case when your compound is highly soluble in one solvent (a "good" solvent) even at room temperature, and poorly soluble in another (a "poor" solvent) even at its boiling point.

The technique involves dissolving the this compound in a minimum amount of the hot "good" solvent. Then, the "poor" solvent is added dropwise to the hot solution until it just becomes cloudy (the point of saturation).[13] A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[7] An ethanol/water mixture is a common and effective mixed-solvent system for compounds like this.

Question 4: What are the key safety precautions for this procedure?

Answer: Safety is paramount. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Perform all work in a well-ventilated fume hood to avoid inhaling solvent vapors or dust from the solid compound.

-

Heating: When heating organic solvents, never use an open flame. Use a steam bath, heating mantle, or hot plate. Add boiling stones to prevent bumping and ensure smooth boiling.

-

Handling: Avoid generating dust when handling the solid compound.[14]

Standard Recrystallization Protocol for this compound

This protocol provides a self-validating workflow for the purification process.

-

Solvent Selection: Test the solubility of a small amount of crude this compound in various candidate solvents (e.g., ethanol, methanol, water) to find one that requires heating to dissolve the compound.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling stone. Heat the mixture to a gentle boil while stirring. Continue adding the solvent in small portions until the solid just dissolves completely.[10]

-

Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.[7]

-

Hot Gravity Filtration (If Necessary): If there is charcoal or other insoluble impurities, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[8] Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[4]

-

Drying: Allow the crystals to dry completely on the filter paper with the vacuum running for several minutes. Then, transfer them to a watch glass to air dry or dry in a vacuum oven.

Recrystallization Workflow Diagram

Caption: Workflow for the purification of this compound by recrystallization.

References

-

Finding the best solvent for recrystallisation student sheet. Education in Chemistry, Royal Society of Chemistry. [Link]

-

Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]

-

Experiment : Recrystallization – Part I: Solvent Selection. University of Massachusetts, Department of Chemistry. [Link]

-

Baumann, J. B. Solvent Selection for Recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

-

Recrystallization - Single Solvent. University of Alberta, Department of Chemistry. [Link]

-

Recrystallization : Practical. YouTube, uploaded by Chemystery solved. [Link]

-

Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

-

Recrystallization. Wired Chemist. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

-

Recrystallization | MIT Digital Lab Techniques Manual. YouTube, uploaded by MIT OpenCourseWare. [Link]

-

Recrystallization-1.pdf. Harvard University, Department of Chemistry and Chemical Biology. [Link]

-

Problems in recrystallization. Biocyclopedia. [Link]

-

Svärd, M., et al. (2018). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]

-

Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

Sources

- 1. Recrystallization [wiredchemist.com]

- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. youtube.com [youtube.com]

- 8. edu.rsc.org [edu.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. Home Page [chem.ualberta.ca]

- 13. Tips & Tricks [chem.rochester.edu]

- 14. fluorochem.co.uk [fluorochem.co.uk]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Nitropyridin-2-ol

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Nitropyridin-2-ol, moving beyond mere compliance to foster a deep-seated culture of safety and operational excellence.

Hazard Assessment and Chemical Profile of this compound

Before any handling or disposal procedures are initiated, a thorough understanding of the compound's hazard profile is paramount. This compound (CAS No: 213113-45-2) is a heterocyclic organic compound that requires careful management.

Key Hazards:

-

Harmful if swallowed: Acute oral toxicity.[1]

-

Causes skin irritation: Can lead to redness, itching, and inflammation upon contact.[1][2]

-

Causes serious eye irritation: May result in significant eye damage if direct contact occurs.[1][2]

-

May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[1][2]

The causality behind these hazards lies in the chemical's reactivity with biological tissues. Its acidic nature and the presence of the nitro group contribute to its irritant properties.

| Property | Value | Source |

| Molecular Formula | C5H4N2O3 | [3] |

| Molecular Weight | 140.10 g/mol | [4] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [4] |

Personal Protective Equipment (PPE) and Engineering Controls: A Self-Validating System of Safety

The first line of defense is a robust combination of appropriate PPE and engineering controls. This creates a self-validating system where procedural steps are inherently linked to the safety measures required. All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Mandatory PPE:

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Lab Coat: A standard laboratory coat or other protective clothing.

Waste Segregation and Collection: The Foundation of Proper Disposal

Proper segregation at the point of generation is crucial to prevent unintended chemical reactions and to ensure compliant disposal.

Step-by-Step Collection Protocol:

-

Designate a Waste Stream: Establish a specific waste stream for organic nitro compounds. It is critical not to mix this compound waste with incompatible materials, particularly strong oxidizing agents or bases.

-

Select an Appropriate Container: Use a dedicated, leak-proof container for collecting this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition with a secure, tight-fitting lid.

-

Properly Label the Waste Container: Immediately upon adding the first quantity of waste, label the container clearly with:

-

"Hazardous Waste"

-

The full chemical name: "this compound"

-

The approximate concentration if in solution.

-

The date of initial waste accumulation.

-

This immediate and clear labeling is a cornerstone of a trustworthy and safe waste management system.

Spill Management: Immediate and Controlled Response

In the event of a spill, a calm and methodical response is essential to mitigate any potential hazards.

Spill Response Protocol:

-

Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

-

Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of required PPE.

-

Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill, as this can create a fire hazard with some nitro compounds.[5]

-

Collect and Dispose: Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.

-

Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Disposal Procedures: A Step-by-Step Workflow

The disposal of this compound waste must adhere to institutional, local, and national regulations. The following workflow provides a logical progression from waste generation to final disposal.

Caption: Disposal workflow for this compound waste.

Detailed Disposal Steps:

-

Laboratory Accumulation: Collect waste this compound in a properly labeled and compatible container within a designated Satellite Accumulation Area in the laboratory.

-

Storage: Keep the waste container securely closed except when adding waste. Store it away from incompatible materials.

-

Request for Disposal: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

-

Professional Disposal: The ultimate disposal of this compound is typically handled by a licensed hazardous waste disposal company. The most common and effective method for the final destruction of this type of organic compound is high-temperature incineration.[6][7][8] This process ensures the complete breakdown of the molecule into less harmful components like carbon dioxide, water, and nitrogen oxides.[6]

Note on Chemical Treatment: While chemical reduction methods exist for nitroaromatic compounds, these are generally employed in synthetic chemistry or for large-scale environmental remediation and are not recommended as a routine laboratory disposal procedure due to the potential for hazardous byproducts and the need for specialized expertise.[9][10][11] Similarly, while hydrolysis can be used for some chemical classes, its applicability and safety for the routine disposal of this compound waste in a laboratory setting is not well-established.[12][13][14][15][16] Therefore, disposal via a licensed waste management company remains the most authoritative and safest protocol.

Regulatory Compliance

All disposal activities must be in strict compliance with local and national regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). It is the responsibility of the waste generator to ensure that all disposal practices are fully compliant.

By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of scientific integrity and environmental responsibility.

References

-

Blaser, H. U., et al. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 8(11), 10489-10522. [Link]

-

PubChem. 6-Chloro-2-nitropyridin-3-ol. Retrieved from [Link]

- Google Patents. (2015). CN105000616A - Method for removing residual pyridine in waste water.

-

EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles. Retrieved from [Link]

-

Nitrosamines Exchange. (2022, June 9). Best practice to decontaminate work area of Nitrosamines. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. Retrieved from [Link]

-

Parales, R. E., et al. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(2), 229-273. [Link]

-

University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

-

RCRAInfo. Waste Code. Retrieved from [Link]

-

Pace, V., et al. (2023). Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents. Organic Letters, 25(49), 8821-8825. [Link]

- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

University of Wisconsin–Madison BME Shared Labs. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

-

PubChem. 6-Amino-5-nitropyridin-2-OL. Retrieved from [Link]

-

IPEN.org. Waste Incineration and the Environment. Retrieved from [Link]

-

ResearchGate. Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent. Retrieved from [Link]

-

Zero Waste Europe. (2022, September 13). Incineration Residues: the dust under the carpet. Retrieved from [Link]

-

ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

-

MIT. III. Chemical Hygiene Plan continued. Retrieved from [Link]

-

Pharmaffiliates. 6-Nitropyridin-2-amine. Retrieved from [Link]

-

Organic Chemistry Tutor. Hydrolysis of Nitriles. Retrieved from [Link]

-

EPA. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

-

US EPA. (2025, June 25). Frequent Questions Related to Hazardous Waste Recycling, the Definition of Solid Waste and Other Exemptions and Exclusions. Retrieved from [Link]

-

EPA NEPIS. Destroying Chemical Wastes in Commercial-Scale Incinerators (Facility Report 6). Retrieved from [Link]

-

MDPI. (2022). Removal of Pollutants from Secondary Waste from an Incineration Plant: The Review of Methods. Materials, 15(19), 6783. [Link]

-

Department of Environmental Protection. Hazardous Waste FAQ. Retrieved from [Link]

-

Promag Enviro Systems. Chemical Resistance Chart. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. aksci.com [aksci.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 213113-45-2|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN105000616A - Method for removing residual pyridine in waste water - Google Patents [patents.google.com]

- 7. Waste Incineration and the Environment | IPEN [ipen.org]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epfl.ch [epfl.ch]